Subnanomolar Antiproliferative Potency with >8,333-Fold Cancer-Selective Index in 3,6-Diaryl Triazolopyridines
In a direct comparative study of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogues, compound 7i exhibited an IC50 of 0.012 nM against HeLa cervical cancer cells, with a selectivity index exceeding 8,333 when compared to normal human embryonic kidney HEK-293 cells (IC50 >100 μM) [1]. This potency differential establishes the scaffold‘s capacity for high therapeutic indices when appropriately substituted. The 5-ylmethanol intermediate serves as a key building block for accessing similarly substituted 5-position derivatives with retained or enhanced selectivity profiles.
| Evidence Dimension | Antiproliferative IC50 and cancer selectivity index |
|---|---|
| Target Compound Data | IC50 = 0.012 nM (HeLa cancer cells); IC50 >100 μM (HEK-293 normal cells) |
| Comparator Or Baseline | Same scaffold comparator: unoptimized analogues with varying substitution patterns; normal cell baseline IC50 >100 μM |
| Quantified Difference | Selectivity index = >8,333-fold (cancer vs. normal cells) |
| Conditions | HeLa cervical cancer cell line and HEK-293 human embryonic kidney cells; MTT assay; 48-72 hour incubation |
Why This Matters
A >8,333-fold selectivity window directly reduces off-target toxicity risk and justifies procurement for anticancer lead optimization programs over non-selective alternatives.
- [1] Li Y, et al. Synthesis and biological evaluation of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogues as new potent tubulin polymerization inhibitors. Eur J Med Chem. 2020;204:112625. View Source
